N-FORMYL-4-PIPECOLINE
Description
Contextual Significance of N-Formylated Heterocycles in Organic Chemistry
N-formylated heterocycles, including N-formylpiperidines and their derivatives, are a class of compounds with considerable importance in organic chemistry. organic-chemistry.orgresearchgate.net The formyl group is a versatile functional group that can participate in a wide array of chemical transformations. rsc.org The N-formyl group can act as a protecting group for the nitrogen atom in a heterocyclic ring, and it can also be a precursor for the introduction of other functional groups. nih.gov
The synthesis of N-formylated heterocycles can be achieved through various methods, such as the reaction of the parent heterocycle with formic acid or its derivatives. google.comchemicalbook.com More contemporary and "green" methods are also being explored, including the use of methanol (B129727) as a formylating agent in the presence of a catalyst. researchgate.netrsc.org The direct C-H formylation of N-heteroarenes represents another innovative approach to creating these valuable compounds. acs.org These synthetic strategies highlight the ongoing efforts to develop efficient and environmentally benign processes for accessing N-formylated heterocycles. researchgate.net
The Pipecoline Scaffold as a Fundamental Building Block in Chemical Synthesis
The pipecoline scaffold, a substituted piperidine (B6355638) ring, is a ubiquitous structural motif found in a vast number of natural products and synthetic compounds with diverse biological activities. acs.orgmdpi.com The piperidine ring's three-dimensional structure provides a rigid framework that can be strategically functionalized to create molecules with specific biological targets. vulcanchem.com
The synthesis of substituted piperidines is a major focus in organic chemistry, with numerous methods developed for their construction, including intramolecular cyclization reactions and multicomponent reactions. mdpi.com The versatility of the pipecoline scaffold makes it a valuable starting material for the synthesis of more complex molecules, including alkaloids and pharmaceutical agents. acs.orgrsc.org
Current Research Landscape of N-Formyl-4-Pipecoline and Analogous N-Formyl Piperidine Systems
Current research on this compound and its analogs, such as N-formylpiperidine, is focused on exploring their synthetic utility and developing novel applications. For instance, N-formylpiperidine has been utilized in visible-light photocatalytic N-formylation reactions, demonstrating a modern and efficient synthetic approach. rhhz.net Electrochemical methods, such as anodic methoxylation of N-formylpiperidine in a flow cell, have also been developed to create key synthetic intermediates. nih.gov
Furthermore, research into analogous systems like 1-Boc-4-formyl-4-methylpiperidine highlights the continued interest in functionalized piperidine derivatives. fluorochem.co.uk These compounds serve as important intermediates in the synthesis of complex molecules. The development of new synthetic routes to access these and other N-formylated piperidine systems remains an active area of investigation. acs.orggoogle.com
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-methylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3 |
InChI Key |
WCKITLGQGJSRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C=O |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the molecule's structure by identifying the distinct chemical environments of each proton and carbon atom. Due to the restricted rotation around the C-N amide bond, N-formyl-4-pipecoline exists as a mixture of two rotamers (E and Z isomers), which can often lead to the observation of two sets of signals for nearby nuclei, particularly at lower temperatures. clockss.orgnih.govmontana.edu
¹H NMR Spectroscopy: The proton spectrum is characterized by a highly deshielded signal for the formyl proton, typically appearing as a singlet around δ 8.0–8.3 ppm. rsc.orgchemicalbook.com The protons on the piperidine (B6355638) ring exhibit chemical shifts consistent with their proximity to the electronegative nitrogen atom and the formyl group. The methyl protons at the C4 position appear as a doublet in the upfield region.
¹³C NMR Spectroscopy: The carbon spectrum is distinguished by the formyl carbonyl carbon signal in the downfield region (δ 160–165 ppm). The piperidine ring carbons (C2, C6) adjacent to the nitrogen are shifted downfield compared to the other ring carbons (C3, C5, C4). clockss.org Similar to the ¹H NMR, the presence of rotamers can cause a doubling of signals for the carbons near the amide bond (formyl C, C2, C6). clockss.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds like N-formylpiperidine and substituted piperidines. chemicalbook.comchemicalbook.comnih.govchemicalbook.com
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| CHO | ~ 8.1 | ~ 162 | Formyl group. May appear as two signals due to rotamers. |
| C2, C6 | ~ 3.3 - 3.6 | ~ 40 - 48 | Protons and carbons alpha to nitrogen. May show distinct axial/equatorial signals and rotameric splitting. |
| C3, C5 | ~ 1.5 - 1.8 | ~ 29 - 34 | Piperidine ring protons and carbons. |
| C4 | ~ 1.4 - 1.7 | ~ 28 - 33 | Methine proton and carbon at the 4-position. |
| 4-CH₃ | ~ 0.9 (doublet) | ~ 21 - 23 | Methyl group at the 4-position. |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the covalent bonding framework of the molecule. science.gov
COSY (Correlation Spectroscopy): This experiment maps the spin-spin coupling between protons, revealing which protons are adjacent to one another. sdsu.edu For this compound, COSY would show correlations between H2↔H3, H3↔H4, H4↔H5, H5↔H6, and H4↔4-CH₃, thereby confirming the integrity of the 4-methylpiperidine (B120128) ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. columbia.edu This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the methyl proton doublet to the methyl carbon signal.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Gained |
| COSY | H4 ↔ H3/H5 H4 ↔ 4-CH₃ | Confirms proton connectivity within the piperidine ring and to the methyl substituent. |
| HSQC | H(formyl) ↔ C(formyl) H(C2) ↔ C2 H(4-CH₃) ↔ C(4-CH₃) | Assigns each proton to its directly bonded carbon. |
| HMBC | H(formyl) ↔ C2/C6 H2/H6 ↔ C(formyl) | Confirms the N-formyl linkage by showing connectivity across the nitrogen atom. |
NOESY experiments detect through-space interactions between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and stereochemistry. science.govresearchgate.net For this compound, NOESY can be used to:
Differentiate Rotamers: The spatial relationship between the formyl proton and the protons on the piperidine ring differs between the E and Z rotamers. A NOESY correlation between the formyl proton and the equatorial protons at C2 and C6 would help in assigning a specific rotameric form.
Determine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation. NOESY can confirm this by showing correlations between axial protons in a 1,3-diaxial relationship (e.g., between H2ₐₓ and H4ₐₓ).
Assign Substituent Orientation: The preferred orientation of the C4-methyl group (equatorial vs. axial) can be determined. An equatorial methyl group is sterically favored, and its spatial proximity to specific ring protons would be confirmed by characteristic NOE signals.
The partial double-bond character of the amide C-N bond hinders free rotation, creating a significant energy barrier. montana.edunih.gov Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, are employed to quantify the kinetics of this rotational process.
At low temperatures, the interchange between the E and Z rotamers is slow on the NMR timescale, resulting in separate, sharp signals for each isomer. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and move closer together. At the coalescence temperature (Tc), the two distinct signals merge into a single broad peak. Further temperature increases lead to the sharpening of this peak into a single, time-averaged signal. researchgate.net By analyzing the line shape changes and the coalescence temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, which for similar N-formyl amides is typically in the range of 12–23 kcal/mol. clockss.orgnih.gov
Table 3: Effect of Temperature on the NMR Signal of the Formyl Proton
| Temperature | Observation | Interpretation |
| Low Temperature | Two sharp singlets | Slow exchange; distinct E and Z rotamers are observed. |
| Coalescence Temp. (Tc) | One broad singlet | The rate of exchange equals the frequency separation of the signals. |
| High Temperature | One sharp singlet | Fast exchange; a single, time-averaged conformation is observed. |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy provides complementary information to NMR by identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
The IR spectrum of this compound is dominated by absorptions corresponding to its tertiary amide and aliphatic C-H moieties. The absence of an N-H stretching band (typically ~3300 cm⁻¹) confirms the tertiary nature of the amide. spectroscopyonline.com
The most prominent features in the spectrum include:
C=O Stretch (Amide I Band): A very strong and sharp absorption peak is expected in the region of 1630–1680 cm⁻¹. spectroscopyonline.comnih.gov This band is characteristic of the carbonyl group in a tertiary amide and is a key diagnostic feature. ias.ac.in
C-H Aliphatic Stretch: Strong to medium absorptions appear just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹), corresponding to the C-H stretching vibrations of the CH₂, CH, and CH₃ groups in the 4-methylpiperidine ring.
C-H Bend: Bending vibrations for the methylene (B1212753) (CH₂) and methyl (CH₃) groups are observed around 1450 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound Frequencies are based on data for N-formylpiperidine and general values for tertiary amides. chemicalbook.comnist.gov
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Functional Group |
| C-H Stretch | 2850 - 2960 | Strong/Medium | Aliphatic (Piperidine ring, CH₃) |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong, Sharp | Tertiary Amide |
| C-H Bend | ~ 1450 | Medium | CH₂ / CH₃ |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by ionizing it and analyzing the mass-to-charge ratio of the resulting ions and their fragments.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allow for the determination of a compound's elemental formula. This is achieved by distinguishing between ions of very similar nominal mass. For this compound (C7H13NO), HRMS would be expected to yield a precise mass measurement that confirms this specific elemental composition. However, specific HRMS data, including exact mass measurements and corresponding mass error calculations for this compound, are not available in published literature.
Hypothetical HRMS Data Table for this compound (Note: The following data is illustrative of the expected format and not based on actual experimental results.)
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₇H₁₃NO |
| Exact Mass (Calculated) | 127.0997 u |
| Ion Adduct | [M+H]⁺ |
| Measured m/z | Data not available |
| Mass Error (ppm) | Data not available |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules. It typically forms protonated molecules [M+H]⁺, providing molecular weight information. By inducing fragmentation of this parent ion (tandem mass spectrometry or MS/MS), characteristic fragmentation patterns can be obtained, which help in elucidating the molecule's structure. A detailed analysis of the fragmentation pathways of this compound under ESI-MS/MS conditions has not been reported. Such a study would reveal how the formyl group and the methylpiperidine ring break apart under collision-induced dissociation.
Hypothetical ESI-MS/MS Fragmentation Data Table for this compound (Note: The following data is illustrative of the expected format and not based on actual experimental results.)
| Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Preferences
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on the bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the conformational preferences of the piperidine ring (e.g., chair, boat) and the orientation of the methyl and formyl substituents in the solid state. A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or reported.
Hypothetical Crystallographic Data Table for this compound (Note: The following data is illustrative of the expected format and not based on actual experimental results.)
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Piperidine Ring Conformation | Data not available |
| Methyl Group Orientation | Data not available |
| Formyl Group Orientation | Data not available |
Without access to primary research data for this compound, a scientifically rigorous article meeting the specific requirements of the prompt cannot be constructed.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of N-formyl-4-pipecoline. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations for piperidine (B6355638) derivatives have been shown to provide reliable results that are in good agreement with experimental data. researchgate.net For this compound, DFT could be employed to determine various properties:
Optimized Geometry: To find the most stable three-dimensional arrangement of atoms.
Electronic Properties: Including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Reactivity Descriptors: Such as electronegativity, hardness, and softness, can be calculated from the HOMO and LUMO energies to predict how the molecule will interact with other chemical species.
Vibrational Frequencies: To predict the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental characterization.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) can provide valuable insights. For piperidine and its derivatives, ab initio calculations have been used alongside DFT to study molecular structure and vibrational spectra. researchgate.net For this compound, ab initio calculations could be used to:
Cross-validate the results obtained from DFT calculations.
Investigate excited states and electronic transitions, providing information about the molecule's spectroscopic properties.
Molecular Geometry and Conformational Analysis
The flexible six-membered ring of this compound can adopt several conformations, with the chair conformation being the most stable for the piperidine ring.
A detailed computational analysis of this compound would involve:
Geometry Optimization: Of all possible conformers (e.g., chair with equatorial/axial methyl group and equatorial/axial formyl group).
Energy Calculations: To determine the relative stability of each conformer.
The table below illustrates a hypothetical comparison of the relative energies of different conformers of this compound, as would be determined by computational methods.
| Conformer | Relative Energy (kcal/mol) |
| Chair (Equatorial Methyl, Equatorial Formyl) | 0.0 (most stable) |
| Chair (Equatorial Methyl, Axial Formyl) | (Calculated Value) |
| Chair (Axial Methyl, Equatorial Formyl) | (Calculated Value) |
| Chair (Axial Methyl, Axial Formyl) | (Calculated Value) |
| Boat Conformations | (Calculated Value) |
Note: The values in this table are illustrative and would need to be calculated using appropriate computational chemistry software.
A Potential Energy Surface (PES) map provides a comprehensive view of the energy of a molecule as a function of its geometry. For this compound, a PES map could be generated by systematically changing key dihedral angles, such as those associated with the rotation of the N-formyl group and the puckering of the piperidine ring. This mapping would allow for:
Identification of Local Minima: Corresponding to stable conformers.
Location of Transition States: The energy barriers between different conformers.
Understanding Conformational Interconversion Pathways: How the molecule transitions from one conformation to another.
Electronic Properties and Reactivity Predictions
The electronic properties of this compound, as determined by quantum chemical calculations, are key to predicting its reactivity.
Frontier Molecular Orbitals (FMOs): The distribution and energy of the HOMO and LUMO indicate the likely sites for electrophilic and nucleophilic attack, respectively. For N-substituted piperidones, it has been shown that substituents on the aromatic rings can modify the distribution of FMOs. nih.govmdpi.com
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Reactivity Indices: DFT-based reactivity descriptors, such as Fukui functions, can provide more quantitative predictions of the most reactive sites within the molecule for various types of reactions.
The following table summarizes key electronic properties that could be calculated for this compound and their significance.
| Property | Significance |
| HOMO Energy | Related to the ionization potential and the ability to donate electrons. |
| LUMO Energy | Related to the electron affinity and the ability to accept electrons. |
| HOMO-LUMO Gap | Indicates chemical stability and reactivity. A larger gap implies higher stability. |
| Dipole Moment | Provides information about the polarity of the molecule and its interactions. |
| Mulliken Atomic Charges | Estimates the partial charge on each atom, indicating potential reaction sites. |
Note: The values for these properties would be obtained from quantum chemical calculations.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis
This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, this would help in understanding its susceptibility to electronic excitation and its charge transfer capabilities.
Molecular Electrostatic Potential (MEP) and Mulliken Charge Analysis for Reactive Sites
An MEP map would visualize the electrostatic potential on the electron density surface of this compound. Regions of negative potential (typically colored red or yellow) would indicate electron-rich areas prone to electrophilic attack, such as the oxygen atom of the formyl group. Regions of positive potential (blue) would highlight electron-deficient areas susceptible to nucleophilic attack. Mulliken charge analysis would assign partial charges to each atom in the molecule, providing a quantitative measure of the electron distribution and helping to identify reactive centers.
Fukui Function Analysis for Nucleophilic and Electrophilic Reactivity
Fukui functions would be calculated to predict the most likely sites for nucleophilic and electrophilic attack on this compound. The condensed Fukui function for nucleophilic attack (f+) would identify the atoms most susceptible to losing an electron, while the function for electrophilic attack (f-) would pinpoint the atoms most likely to accept an electron. This provides a more refined, quantitative prediction of local reactivity than MEP analysis alone.
Solvent Effects on Molecular Properties and Chemical Reactivity using Continuum Solvation Models
To understand how this compound behaves in a solution, continuum solvation models like the Polarizable Continuum Model (PCM) would be employed. These calculations would simulate the presence of a solvent by treating it as a continuous dielectric medium. The results would show how properties like the HOMO-LUMO gap, dipole moment, and the energies of different conformers change in various solvents, offering insights into its solubility and reactivity in different chemical environments.
Theoretical Investigation of Reaction Mechanisms and Transition States
Computational methods could be used to explore potential reaction pathways involving this compound. This would involve locating the transition state structures for specific reactions, such as its synthesis or subsequent transformations. By calculating the activation energies, chemists can predict the feasibility and kinetics of a reaction, providing a deeper understanding of its chemical behavior at a molecular level.
Further experimental and computational research is required to generate the specific data for this compound under these analytical frameworks.
Chemical Transformations and Reaction Mechanisms
Reactivity of the N-Formyl Moiety
The N-formyl group, an amide functional group, is central to the reactivity of the molecule. It can be removed to yield the parent amine or transformed to provide a different N-substituent.
The N-formyl group of N-formyl-4-pipecoline can be cleaved under hydrolytic conditions to yield 4-methylpiperidine (B120128) (4-pipecoline) and formic acid. This deformylation is typically achieved through acid-catalyzed hydrolysis.
The general mechanism for acid-catalyzed amide hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer steps lead to the formation of a good leaving group (the amine), which is expelled to regenerate a carbonyl group, ultimately yielding a carboxylic acid and the protonated amine. youtube.com Due to the protonation of the resulting amine under acidic conditions, this reaction is effectively irreversible. youtube.com
While specific kinetic data for this compound is not extensively documented, the principles of amide hydrolysis are well-established. Conditions typically involve heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. nih.gov
Table 1: General Conditions for Acid-Catalyzed Deformylation
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| Aqueous HCl | Water | Reflux | 4-Methylpiperidine Hydrochloride |
This table represents typical conditions for amide hydrolysis; specific conditions for this compound may vary.
The N-formyl group can be reduced to an N-methyl group, converting this compound into N,4-dimethylpiperidine. A classic method for this transformation is the Eschweiler-Clarke reaction. wikipedia.orgjk-sci.com This reaction involves heating the primary or secondary amine with an excess of formaldehyde and formic acid. wikipedia.orgyoutube.com In the context of reducing an N-formyl amide, the reaction proceeds via a related mechanism where the formyl group is converted to the methyl group.
The mechanism involves the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid. jk-sci.comyoutube.com The release of carbon dioxide as a byproduct drives the reaction to completion. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it specifically yields the tertiary amine without the risk of forming a quaternary ammonium salt, which can be a byproduct in methylations using methyl halides. wikipedia.orgyoutube.com
A specific application of this reaction has been demonstrated in the synthesis of N-(methyl-d)-2-substituted piperidines, where an N-formylpiperidine precursor was treated with deuterated formic acid (formic acid-d₂) and unlabelled formaldehyde to install a monodeuterated N-methyl group. nih.gov This highlights the reaction's utility and adaptability.
Table 2: Reagents for the Eschweiler-Clarke Reduction of N-Formylpiperidines
| Substrate | Reagents | Key Features | Product | Reference |
|---|---|---|---|---|
| N-Formylpiperidine derivative | Formaldehyde (H₂CO), Formic Acid (HCO₂H) | Avoids over-methylation; irreversible due to CO₂ loss. | N-Methylpiperidine derivative | wikipedia.orgjk-sci.com |
Reactions Involving the Piperidine (B6355638) Ring and its Substituents
The piperidine ring provides a scaffold for further chemical modifications, with the N-formyl group playing a crucial role in activating adjacent positions.
The N-formyl group can direct functionalization to the α-carbon (C2 position) of the piperidine ring. One powerful method to achieve this is through electrochemical oxidation. Anodic methoxylation of N-formylpiperidine in methanol (B129727) yields a 2-methoxylated intermediate. nih.gov This intermediate, 2-methoxy-N-formylpiperidine, serves as a stable precursor to a reactive N-acyliminium ion. nih.gov
This N-acyliminium ion can be generated in situ and subsequently attacked by a variety of carbon-based nucleophiles, allowing for the introduction of diverse substituents at the C2 position. This two-step sequence represents a versatile functional group interconversion, transforming a C-H bond into a C-C bond.
Table 3: Functionalization of N-Formylpiperidine via α-Methoxylation and Nucleophilic Substitution
| Step 1: Methoxylation | Step 2: Nucleophile/Lewis Acid | C2-Substituent | Product Yield | Reference |
|---|---|---|---|---|
| Anodic oxidation in MeOH | Phenyl group (using Benzene (B151609)/AlCl₃) | Phenyl | 91% | nih.gov |
This strategy demonstrates how the N-formyl group facilitates the selective modification of the piperidine scaffold, providing access to a range of 2-substituted derivatives. nih.gov
The presence of the methyl group at the C4 position introduces a stereocenter and can influence the regioselectivity and stereoselectivity of further reactions on the piperidine ring. While specific studies on this compound are limited, general principles of stereocontrol in piperidine chemistry can be applied.
For instance, in functionalization reactions at the C2 position, the 4-methyl group can exert steric hindrance, potentially directing incoming reagents to the less hindered face of the molecule, leading to diastereoselectivity. In dirhodium-catalyzed C-H insertion reactions on N-Boc-piperidine, both diastereoselectivity and enantioselectivity were observed, and such principles could be extended to 4-substituted systems. nih.gov The conformational preference of the piperidine ring (chair conformation with the 4-methyl group likely in an equatorial position) would play a significant role in determining the stereochemical outcome of reactions.
Furthermore, reactions involving the formation of a double bond within the ring, such as elimination reactions, would be governed by regiochemical rules (e.g., Zaitsev's rule), with the 4-methyl group influencing the stability of the possible alkene products. The development of highly stereoselective and regioselective transformations on the this compound scaffold remains an area for further investigation.
Role as an Intermediate in Cascade and Tandem Reactions
While not extensively documented as a key intermediate in complex cascade reactions, this compound possesses the chemical functionality to participate in such sequences. The generation of an N-acyliminium ion from the N-formylpiperidine scaffold is a key activation step that could initiate a cascade. nih.gov
A hypothetical tandem reaction could involve the in-situ formation of the N-acyliminium ion from this compound, followed by an intramolecular cyclization. If the piperidine ring were appended with a nucleophilic moiety at an appropriate position (e.g., via the 4-methyl group), the N-acyliminium ion could be trapped intramolecularly to form a bicyclic or spirocyclic system. Such a reaction would constitute a tandem oxidation/nucleophilic cyclization sequence, rapidly building molecular complexity from a simple starting material. The investigation of this compound and its derivatives as platforms for designing novel cascade and tandem reactions holds potential for the efficient synthesis of complex nitrogen-containing heterocycles.
Kinetic Studies of N-Formylation and Subsequent Transformations
Direct kinetic studies specifically on the N-formylation of 4-pipecoline (4-methylpiperidine) are not extensively detailed in the available literature. However, the kinetics of the N-formylation of the parent compound, piperidine, and other secondary amines provide significant insights into the reaction dynamics that are applicable to its 4-methyl derivative.
The N-formylation of secondary amines, such as piperidine, can be achieved through various synthetic routes, and the kinetics are highly dependent on the chosen method, including the formylating agent, catalyst, solvent, and reaction conditions like temperature and pressure.
Photocatalytic N-Formylation: A study on the continuous microflow visible-light photocatalytic N-formylation of piperidine demonstrated an efficient and rapid method for producing N-formylpiperidine. Kinetic profiles were obtained under optimized conditions, achieving a reaction yield of 82.97% and over 99% selectivity in just 12 minutes. The rate of this transformation was shown to be dependent on several factors ccspublishing.org.cn:
Light Intensity: The reaction rate increases with higher light intensity, as this enhances the generation of the necessary photocatalytic species.
Temperature: The reaction kinetics are also influenced by temperature.
Photocatalyst Loading: The concentration of the photocatalyst (e.g., Eosin Y disodium salt) is crucial for the reaction rate.
The proposed mechanism for this type of reaction involves the formation of an enamine intermediate from the amine and an aldehyde (phenylacetaldehyde in the study), which then reacts with oxygen under photocatalysis to yield the N-formamide ccspublishing.org.cn.
Catalytic N-Formylation with CO₂ and H₂: Kinetic studies have also been performed on the N-formylation of piperidine using carbon dioxide and hydrogen in the presence of a platinum-incorporated heteropolyoxoniobate catalyst. The reaction yield of N-formylpiperidine was observed to increase with reaction time at 130 °C, reaching approximately 75% yield after 24 hours researchgate.net. This indicates a relatively slower kinetic profile compared to the photocatalytic method but showcases a pathway utilizing sustainable C1 sources.
| Reaction Time (hours) | Yield of 1-Formylpiperidine (%) |
|---|---|
| 1 | ~10 |
| 3 | ~30 |
| 6 | ~50 |
| 24 | ~75 |
Data derived from graphical representation in researchgate.net. Reaction conditions: 1.0 mmol piperidine, 130 °C, MeOH solvent, CO₂/H₂ atmosphere (1.0/2.0 MPa).
Subsequent Transformations: The N-formyl group in this compound is a versatile functional group that can undergo further transformations.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to regenerate the parent amine, 4-pipecoline. For instance, N-formylpiperidine can be effectively hydrolyzed using aqueous hydrochloric acid followed by basification to yield piperidine sciencemadness.orgnih.gov. This deprotection is a common step in multi-step syntheses where the formyl group is used as a protecting group for the amine.
Reduction: The formyl group can be reduced to a methyl group. A classic example is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde to reductively methylate amines. This suggests that under specific reductive conditions, this compound could be transformed into N-methyl-4-pipecoline (1,4-dimethylpiperidine).
Activation and Nucleophilic Attack: The N-formyl group can be activated by various reagents (e.g., POCl₃, PCl₅) to make the formyl carbon more electrophilic. This "activated formamide" can then react with nucleophiles, serving as a formyl group transfer agent prepchem.com.
Role As a Precursor and Intermediate in Organic Synthesis
N-Formyl-4-Pipecoline as a Versatile Synthetic Building Block for Complex Molecules
This compound and its parent compound, N-formylpiperidine, are recognized as valuable building blocks for constructing complex organic molecules. guidechem.comchemimpex.com The N-formyl group plays a dual role: it acts as a protecting group for the piperidine (B6355638) nitrogen and can also facilitate specific chemical reactions. Anodic methoxylation of N-formylpiperidine, for instance, yields a methoxylated intermediate which is a precursor to an N-formyliminium ion. nih.govimperial.ac.uk This reactive species enables the introduction of carbon-based nucleophiles at the 2-position of the piperidine ring, demonstrating a pathway to elaborate the core structure into more complex derivatives. nih.govimperial.ac.uk This strategy underscores the utility of the N-formyl group in guiding synthetic transformations to build intricate molecular architectures. nih.gov
Precursor to Substituted Piperidine Derivatives and Amines
A primary application of this compound is its role as a precursor to a variety of substituted piperidine derivatives and their corresponding amines. The piperidine motif is a core structure in numerous therapeutic agents, making the development of efficient synthetic routes to its derivatives a significant focus in modern organic chemistry. acs.orgajchem-a.com
The formyl group on the nitrogen can be readily removed under acidic conditions, such as through aqueous HCl treatment, to yield the free secondary amine, 4-methylpiperidine (B120128). nih.gov This deprotection step opens the door to a wide array of subsequent functionalizations at the nitrogen atom.
Furthermore, the N-formylpiperidine scaffold itself can be used to generate other derivatives. For example, N-formylpiperidine can undergo anodic α-methoxylation to create an intermediate that reacts with carbon nucleophiles, leading to the synthesis of 2-substituted piperidines. nih.gov Similarly, N-formyl derivatives can be "activated" using reagents like phosgene (B1210022) or phosphorus oxychloride, allowing for subsequent reactions with amines to form more complex products. prepchem.com These transformations highlight the role of N-formylpiperidines as key intermediates in multi-step syntheses.
Table 1: Examples of N-Formylpiperidine as a Synthetic Intermediate
| Precursor | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Formylpiperidine | 1. Anodic Methoxylation 2. AlCl₃, Benzene (B151609) 3. Aqueous HCl | 2-Phenylpiperidine | nih.gov |
Application of 4-Methylpiperidine Derivatives in Solid-Phase Peptide Synthesis (SPPS) as Fmoc-Removal Reagents
One of the most significant applications stemming from this compound is the use of its de-formylated product, 4-methylpiperidine, in solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net SPPS is the dominant methodology for creating synthetic peptides, and the most common strategy employs the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. nih.govtandfonline.com A crucial step in each cycle of peptide elongation is the removal of this Fmoc group, a reaction typically facilitated by a secondary amine base, with piperidine being the conventional choice. nih.gov
Recent research has identified 4-methylpiperidine as a highly effective and advantageous alternative to piperidine for Fmoc deprotection. scielo.org.mxresearchgate.net Studies have shown that 4-methylpiperidine is not only comparable in efficiency to piperidine but can be superior in terms of product yields. nih.govresearchgate.net The rate of Fmoc removal by methylpiperidine derivatives follows the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine. scielo.org.mx
Key advantages of using 4-methylpiperidine include:
Comparable or Superior Performance: It effectively removes the Fmoc group, and in comparative studies, has shown similar or better performance in terms of peptide purity and yield. researchgate.netnih.gov
Favorable Regulatory Status: Unlike piperidine, which is a controlled substance in many regions due to its potential use in illicit drug manufacturing, 4-methylpiperidine is not regulated, simplifying its acquisition and use. researchgate.netscielo.org.mx
Greener Chemistry: Research has demonstrated that Fmoc removal can be completed efficiently using diluted solutions of 4-methylpiperidine (e.g., 2.5% in DMF), a significant reduction from the standard 20% piperidine solution. researchgate.net This reduces chemical waste, making the process less expensive and more environmentally friendly. researchgate.net
A comparative study using microwave-assisted SPPS synthesized four different peptide sequences using 4-methylpiperidine (4MP), piperidine (PP), and piperazine (B1678402) (PZ) as the deprotection reagents. The results showed that all three reagents performed similarly, yielding the target peptides with comparable purity and yield, confirming that they can be used interchangeably. nih.gov
Table 2: Comparison of Deprotection Reagents in the Synthesis of Peptide NBC1951
| Deprotection Reagent | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) |
|---|---|---|---|
| 4-Methylpiperidine (4MP) | 75 | 65 | 49 |
| Piperidine (PP) | 70 | 72 | 50 |
| Piperazine (PZ) | 75 | 66 | 50 |
Data sourced from a comparative study on Fmoc deprotection reagents. nih.gov
Role in the Synthesis of Chiral Piperidine Scaffolds for Downstream Chemical Applications
Chiral piperidine scaffolds are of immense importance in medicinal chemistry, as the introduction of specific stereochemistry can profoundly impact a molecule's biological activity and pharmacokinetic properties. nih.govnih.gov While this compound is achiral, it is a valuable precursor for creating substituted piperidines that can be developed into chiral structures.
The synthesis of stereochemically defined piperidines is a key objective in organic chemistry. acs.org Strategies to achieve this include:
Hydrogenation of Pyridine Precursors: The catalytic hydrogenation of substituted pyridines is a common method to produce piperidines, often with high diastereoselectivity leading to cis-isomers. whiterose.ac.uknih.gov
Stereoselective Cyclization: Various methods involving the cyclization of linear precursors can be designed to control the formation of stereocenters on the piperidine ring. nih.gov
Epimerization: Cis-substituted piperidines can often be converted to their trans-diastereoisomers through base-mediated epimerization, providing access to a wider range of stereoisomers. whiterose.ac.uknih.gov
Starting from 4-methylpyridine (B42270) (the foundational structure of 4-pipecoline), hydrogenation can yield cis-4-methylpiperidine derivatives. whiterose.ac.uk These scaffolds can then be further functionalized or subjected to epimerization to generate different stereoisomers. nih.gov The ability to generate a diverse set of regio- and diastereoisomers of substituted piperidines from simple precursors is crucial for building fragment libraries used in drug discovery to explore three-dimensional chemical space. whiterose.ac.ukrsc.org Therefore, this compound serves as a protected and stable starting material that can be converted into 4-methylpiperidine scaffolds, which are then elaborated into stereochemically rich structures for various chemical and pharmaceutical applications. rsc.org
Advanced Methodologies and Green Chemistry Aspects in N Formyl 4 Pipecoline Synthesis
Utilization of Green Solvents and Sustainable Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that pose environmental and health risks. The shift towards green solvents in the N-formylation of amines, a reaction directly applicable to the synthesis of N-formyl-4-pipecoline, is a key area of development.
Formamides themselves, such as N-formylmorpholine, are being explored as green, non-toxic, and stable solvents for various organic reactions. ajgreenchem.comeuropub.co.uk This suggests a potential for using N-formyl derivatives in a self-solvent or co-solvent capacity. Water is another highly desirable green solvent due to its safety, availability, and minimal environmental impact. arkat-usa.org Research has demonstrated that water can act not only as a solvent but also as a catalyst through hydrogen-bonding interactions in certain syntheses. arkat-usa.org While direct examples for this compound are specific, the principles established in the synthesis of other heterocyclic compounds in aqueous media provide a strong foundation for its application.
| Green Solvent/Medium | Key Advantages for N-Formylation | Representative Research Context |
| Water | Non-toxic, non-flammable, readily available, can act as a catalyst. arkat-usa.org | Synthesis of various heterocyclic compounds, demonstrating its utility as a sustainable reaction medium. arkat-usa.org |
| N-Formylmorpholine | Chemically stable, non-toxic, non-corrosive, compatible with various hydrocarbons. ajgreenchem.comeuropub.co.uk | Evaluated as a green solvent for the synthesis of other organic compounds. ajgreenchem.com |
| Supercritical CO₂ | Non-toxic, abundant, tunable properties, easy separation from products. | Utilized in dense phase for the formylation of various cyclic and aliphatic amines. researchgate.net |
| Dimethyl Sulfoxide (DMSO) | High boiling point, effective solvent for a range of reactants. | Used as a solvent in the N-formylation of various amines using CO₂ and a catalyst. mdpi.com |
Development of Recyclable Catalytic Systems
Catalysis is at the heart of green chemistry, and the development of recoverable and reusable catalysts is paramount for sustainable this compound production. Research has moved towards both heterogeneous and homogeneous catalysts that can be easily separated from the reaction mixture and reused over multiple cycles without significant loss of activity.
Heterogeneous catalysts, such as commercially available zinc oxide (ZnO), have proven effective for the N-formylation of amines using carbon dioxide and phenylsilane (B129415) under mild conditions. researchgate.net These solid catalysts can be easily recovered by simple filtration. Similarly, single-atom catalysts, like isolated iridium atoms supported on nanodiamond/graphene, have shown exceptional productivity and selectivity in the formylation of morpholine, a process that can be extrapolated to other cyclic amines like 4-pipecoline. nih.gov
In the realm of homogeneous catalysis, systems are being designed for recyclability. Ethylenediaminetetraacetic acid (EDTA), a cheap and non-toxic compound, has been successfully used as a recyclable catalyst for the N-formylation of amines with CO₂. mdpi.com Polymeric catalysts also offer a solution by combining the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones. A boron-centered polymer, poly-BPh(C₆F₅)₂, has been shown to be a highly stable and recyclable catalyst for N-formylation using CO₂ at room temperature and atmospheric pressure. researchgate.net
| Catalyst System | Substrate Example | Key Features |
| Zinc Oxide (ZnO) | N-methylaniline, various amines | Commercially available, heterogeneous, good recyclability, mild reaction conditions. researchgate.net |
| Isolated Iridium atoms on Nanodiamond/Graphene | Morpholine | Heterogeneous, excellent productivity and selectivity (>99%). nih.gov |
| Ethylenediaminetetraacetic acid (EDTA) | N-methylaniline, various amines | Homogeneous but recyclable, cheap, non-toxic, operates under ambient to moderate pressure. mdpi.com |
| poly-BPh(C₆F₅)₂ | Various amines | Polymer-supported, remarkable recyclability, effective at room temperature and 1 bar CO₂. researchgate.net |
Process Intensification through Flow Chemistry and Microfluidic Systems
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Flow chemistry and microfluidic systems are prime examples of this approach and offer significant advantages for the synthesis of this compound. These systems utilize narrow channels (microreactors) for chemical reactions, providing superior control over reaction parameters.
The key benefits of microfluidic technologies include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio allows for rapid heating and cooling, enabling precise temperature control and minimizing side reactions.
Improved Safety: The small reaction volumes significantly reduce the risks associated with handling hazardous reagents or exothermic reactions.
Faster Kinetics and Higher Yields: Precise control over stoichiometry and residence time often leads to faster reactions and improved product yields. nih.gov
Automation and High-Throughput Screening: Flow systems are easily automated, allowing for rapid optimization of reaction conditions (temperature, flow rate, reactant ratios). nih.govresearchgate.net
Continuous-flow microfluidic systems have been successfully used to synthesize a variety of fine chemicals and radiopharmaceuticals, demonstrating their capability to perform complex, multi-step procedures efficiently. nih.govnih.gov For instance, the synthesis of N-substituted benzimidazole (B57391) derivatives has been achieved in a continuous-flow microreactor using an immobilized enzyme, showcasing a green and efficient strategy. mdpi.com This technology provides a clear pathway for the optimized, on-demand production of this compound.
Strategies for Atom Economy and Minimization of Chemical Waste
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.net Traditional formylation methods often use reagents like formic acid or its derivatives in combination with coupling agents, which can generate significant stoichiometric waste, leading to a low atom economy.
Modern synthetic strategies for N-formylation, applicable to 4-pipecoline, focus on maximizing atom economy. The most prominent example is the direct formylation of amines using carbon dioxide (CO₂) as the formyl source and a reducing agent like hydrogen (H₂) or a hydrosilane (e.g., phenylsilane, PhSiH₃).
Traditional Method (e.g., using formic acid): Amine + HCOOH → N-Formyl Amide + H₂O In this case, while the atom economy appears high, the production and activation of formic acid often involve less efficient upstream processes.
Green Method (using CO₂ and H₂): Amine + CO₂ + H₂ → N-Formyl Amide + H₂O This reaction, when catalyzed efficiently, incorporates all atoms from the amine and the C1 source (CO₂) into the product or a benign byproduct (water), representing a highly atom-economical route. The use of CO₂ and H₂ directly converts low-energy molecules into a value-added product, minimizing waste streams. nih.gov
Integration of Carbon Dioxide as a Sustainable Carbon Source in Formylation
The use of carbon dioxide as a C1 building block is one of the most promising areas of green chemistry. nih.govresearchgate.net CO₂ is abundant, inexpensive, non-toxic, and a renewable carbon source, making it an ideal alternative to toxic and hazardous reagents like carbon monoxide or phosgene (B1210022). nih.govrsc.org The reductive N-formylation of amines with CO₂ has become a benchmark reaction for CO₂ utilization.
This transformation typically involves reacting an amine (like 4-pipecoline) with CO₂ in the presence of a catalyst and a reducing agent.
Amine + CO₂ + Reductant --(Catalyst)--> N-Formyl Amide
A variety of catalytic systems have been developed to facilitate this reaction:
Transition Metal Catalysts: Ruthenium and zinc-based complexes have shown high efficiency in catalyzing the formylation of amines with CO₂ and hydrosilanes. researchgate.netresearchgate.net
Organocatalysts: N-Heterocyclic Carbenes (NHCs) and other organocatalysts have been employed for the reduction of CO₂ with silanes, enabling N-formylation under mild conditions. nih.gov Simple anions like fluoride (B91410) have also been shown to catalyze the reaction by activating the hydrosilane. epfl.ch
Reductants: While hydrogen gas is an ideal reductant, hydrosilanes (like PhSiH₃) are commonly used due to their high reactivity under milder conditions. mdpi.comresearchgate.net Boron compounds, such as sodium borohydride (B1222165), also serve as effective, less expensive reductants. mdpi.com
This approach not only provides a sustainable route to this compound but also contributes to carbon capture and utilization (CCU) strategies by converting waste CO₂ into valuable chemicals. nih.govrsc.org
Future Research Directions and Outlook in N Formyl 4 Pipecoline Chemistry
Exploration of Novel and Highly Efficient Synthetic Pathways
The development of synthetic methodologies for N-formyl-4-pipecoline that are not only efficient but also environmentally benign is a key area of future research. Traditional formylation methods often rely on harsh reagents and produce significant waste. Modern synthetic chemistry offers several avenues for improvement.
Green Chemistry Approaches: The principles of green chemistry are central to the development of next-generation synthetic pathways. The use of formic acid as both a solvent and a formylating agent under neat (solvent-free) conditions represents a significant step towards a more sustainable synthesis. nih.gov Further research into solid acid catalysts could enhance the efficiency of this reaction while simplifying purification. Another promising green alternative is the utilization of carbon dioxide (CO₂) as a C1 source for N-formylation, a process that contributes to carbon capture and utilization. semanticscholar.org Catalyst-free methods using CO₂ and a reducing agent like sodium borohydride (B1222165) have been reported for the formylation of various amines and could be adapted for 4-pipecoline. acs.org
Catalytic Innovations: The exploration of novel catalysts is expected to yield highly efficient and selective synthetic routes. Homogeneous and heterogeneous catalysts, including those based on transition metals like copper, have been shown to be effective for the N-formylation of N-heterocycles using methanol (B129727) as a sustainable C1 source. researchgate.net The development of reusable, solid-supported catalysts would be particularly beneficial for industrial-scale production. Biocatalysis, employing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach. While not yet specifically reported for this compound, the use of enzymes for the functionalization of piperidine (B6355638) scaffolds is an emerging field with significant potential. google.com
Advanced Synthetic Technologies: Continuous flow chemistry and electrochemical synthesis are poised to revolutionize the production of fine chemicals like this compound. Flow chemistry allows for precise control over reaction parameters, leading to improved yields, safety, and scalability. nih.govmit.edu Electrochemical methods, which use electricity to drive chemical reactions, can often be performed under mild conditions without the need for chemical oxidants or reductants, thereby reducing waste. nih.govmit.edu The anodic methoxylation of N-formylpiperidine in a flow cell has been demonstrated as an efficient process, highlighting the potential of electrochemistry in this area. nih.govmit.edu
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Green Chemistry | Use of benign reagents (e.g., formic acid, CO₂), solvent-free conditions. | Reduced environmental impact, lower cost, increased safety. |
| Catalysis | Employment of homogeneous, heterogeneous, or biocatalysts. | High efficiency and selectivity, potential for catalyst recycling. |
| Flow Chemistry | Continuous processing in microreactors. | Enhanced control, improved safety, scalability. |
| Electrochemistry | Use of electricity to drive reactions. | Mild reaction conditions, reduced use of reagents, cleaner reactions. |
Advancement of Analytical and Spectroscopic Techniques for Deeper Structural Insights
A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for its application in areas such as medicinal chemistry and materials science. Advanced analytical and spectroscopic techniques will play a pivotal role in gaining these deeper insights.
High-Resolution Spectroscopy: While standard spectroscopic methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used for characterization, advanced techniques can provide more detailed information. Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, will be essential for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives of this compound.
Chiroptical Spectroscopy: Given that 4-pipecoline is chiral, chiroptical techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) will be invaluable for determining the absolute configuration and conformational preferences of this compound and its derivatives.
Computational Spectroscopy: The integration of computational methods with experimental spectroscopy is a powerful approach for structural elucidation. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, IR vibrational frequencies, and other spectroscopic parameters. scirp.org By comparing the calculated spectra with experimental data, a more accurate and detailed structural assignment can be achieved.
| Analytical Technique | Information Gained | Relevance to this compound |
| 2D NMR Spectroscopy | Connectivity and spatial relationships between atoms. | Unambiguous structural assignment of complex derivatives. |
| Chiroptical Spectroscopy | Absolute configuration and conformation in chiral molecules. | Determination of stereochemistry and conformational analysis. |
| Computational Spectroscopy | Predicted spectroscopic parameters. | Aiding in the interpretation of experimental spectra and structural confirmation. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research. researchgate.net Their application in the context of this compound chemistry can accelerate discovery and optimization processes.
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, catalyst, and reaction time, to maximize yield and minimize byproducts. beilstein-journals.org By learning from experimental data, these models can predict the outcome of reactions under different conditions, thereby reducing the number of experiments required for optimization.
Prediction of Properties: ML models can be trained to predict the physicochemical and biological properties of novel this compound derivatives. This predictive capability can guide the design of new molecules with desired properties, for example, in the development of new pharmaceuticals or functional materials.
Expanding the Scope of this compound as a Chemical Synthon in Emerging Fields of Chemical Science
The unique structural features of this compound make it a valuable building block, or synthon, for the synthesis of more complex molecules. Future research will likely see its application in a growing number of cutting-edge areas of chemical science.
Medicinal Chemistry: The piperidine scaffold is a common motif in many approved drugs. lifechemicals.com The presence of both a formyl group, which can be further functionalized, and a methyl group, which can influence binding to biological targets, makes this compound an attractive starting material for the synthesis of new drug candidates. Its role as a building block for novel therapeutics is an area ripe for exploration.
Materials Science: The incorporation of this compound into polymers or other materials could impart unique properties. The formamide (B127407) group can participate in hydrogen bonding, which can influence the mechanical and thermal properties of materials. The chiral nature of the molecule could also be exploited in the development of chiral materials for applications in catalysis or separations.
Catalysis: N-formylamides can act as catalysts or ligands in various chemical reactions. The potential of this compound and its derivatives as organocatalysts or as ligands for transition metal catalysts is an area that warrants investigation. The chiral nature of the molecule could be particularly advantageous in the development of new asymmetric catalysts.
| Field of Application | Potential Role of this compound |
| Medicinal Chemistry | As a scaffold for the synthesis of novel drug candidates. |
| Materials Science | As a monomer or additive to create functional materials with unique properties. |
| Catalysis | As an organocatalyst or a chiral ligand for asymmetric synthesis. |
Q & A
Q. What are the validated synthetic routes for N-FORMYL-4-PIPECOLINE, and how can researchers ensure reproducibility?
Methodological Answer:
- Key synthetic pathways include formylation of 4-pipecoline using formic acid derivatives (e.g., formyl chloride) under inert conditions. Ensure reproducibility by documenting reagent purity, reaction stoichiometry, temperature, and solvent systems (e.g., dichloromethane or THF) in line with NIH preclinical reporting guidelines .
- Include detailed characterization data (NMR, IR, HPLC) in the main manuscript for novel compounds; refer to established protocols for known intermediates .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Use accelerated stability testing (e.g., ICH Q1A guidelines) with controlled temperature (25°C, 40°C), humidity (60% RH), and light exposure. Monitor degradation via HPLC-MS and quantify impurities against pharmacopeial thresholds (e.g., ≤0.5% total impurities) .
- Statistical analysis of degradation kinetics should follow predefined models (zero-order, first-order) with error margins reported .
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
Methodological Answer:
- Combine chromatographic (HPLC, GC) and spectroscopic methods (NMR, FT-IR). For impurity profiling, use hyphenated techniques like LC-MS to identify byproducts (e.g., de-formylated analogs) .
- Validate methods per ICH Q2(R1) criteria, including linearity, LOD/LOQ, and recovery rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
Q. What experimental design frameworks are optimal for studying the mechanistic role of this compound in enzymatic inhibition?
Methodological Answer:
- Apply the PICOT framework :
- Population : Target enzyme (e.g., cytochrome P450 isoforms).
- Intervention : this compound concentration gradients.
- Comparison : Positive/negative controls (e.g., known inhibitors).
- Outcome : Inhibition constants (Ki) and binding kinetics.
- Time : Pre-incubation duration and reaction monitoring intervals .
Q. How to develop a robust QSAR model for this compound analogs with conflicting solubility data?
Methodological Answer:
- Curate datasets from peer-reviewed sources, excluding outliers via Grubbs’ test.
- Apply machine learning algorithms (e.g., random forests, SVM) with descriptors like logP, polar surface area, and H-bond donors. Validate using k-fold cross-validation and report R² and RMSE metrics .
Data Reporting and Reproducibility
Q. What are the critical steps to ensure transparency in reporting synthetic yields and byproduct formation?
Methodological Answer:
- Disclose raw yields, purification losses, and chromatographic recovery rates in supplementary materials.
- Use tables to catalog byproducts (e.g., Table 1 ) with retention times, m/z values, and proposed structures .
| Impurity ID | Retention Time (min) | m/z | Proposed Structure |
|---|---|---|---|
| Imp-1 | 8.2 | 180 | De-formylated analog |
| Imp-2 | 10.5 | 210 | Oxidized pipecoline ring |
Q. How should researchers address methodological limitations in spectral assignments for novel this compound derivatives?
Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.
- Document unresolved ambiguities in the discussion section and propose alternative analytical approaches (e.g., X-ray crystallography) .
Ethical and Methodological Frameworks
Q. What ethical considerations apply to in vivo studies of this compound toxicity?
Methodological Answer:
How to structure a research question investigating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
